molecular formula C19H27N3O2 B11594578 4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B11594578
M. Wt: 329.4 g/mol
InChI Key: RQKFJTVPKPANMY-UHFFFAOYSA-N
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Description

4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a hexyloxy group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hexyloxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to yield the target benzamide.

    Reaction Conditions: The reactions are generally carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Solvents such as dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the imidazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the imidazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing imidazole and benzamide functionalities.

    Biology: The compound may serve as a ligand for studying protein-ligand interactions, especially those involving imidazole-binding sites.

    Medicine: It has potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The benzamide core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(hexyloxy)-N-[3-(1H-imidazol-1-yl)propyl]benzamide is unique due to the presence of the hexyloxy group, which can influence its solubility, lipophilicity, and overall chemical behavior

Properties

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

4-hexoxy-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C19H27N3O2/c1-2-3-4-5-15-24-18-9-7-17(8-10-18)19(23)21-11-6-13-22-14-12-20-16-22/h7-10,12,14,16H,2-6,11,13,15H2,1H3,(H,21,23)

InChI Key

RQKFJTVPKPANMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2

solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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